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molecular formula C6H8N2O2S B042539 Ethyl 2-aminothiazole-5-carboxylate CAS No. 32955-21-8

Ethyl 2-aminothiazole-5-carboxylate

Cat. No. B042539
M. Wt: 172.21 g/mol
InChI Key: VNZXERIGKZNEKB-UHFFFAOYSA-N
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Patent
US05616720

Procedure details

To a -10° C. solution of potassium tert-butoxide (150 g, 1.3 mol) in THF (1.35 L) was added a solution of ethyl chloroacetate (139 mL, 1.3 mol) and ethyl formate (103 mL, 1.27 mol) in THF (150 mL) dropwise over 75 minutes, with good mechanical stirring. A THF rinse (25 mL) was added over 5 minutes. The thick solution was stirred another 3 hours at ca. -5° to 0° C.,then the reaction was quenched by addition of a solution of NaCl (240 g) and conc. HCl (90 mL) in water (960 mL). The mixture was allowed to warm to 15° C. and the lower aqueous layer was discarded. Thiourea (97 g, 1.27 mol) was dissolved in the crude THF solution of chloroaldehyde. The solution was warmed to 65° C. and refluxed for 1 hour, then cooled to 30° C. Addition of a solution of K2CO3 (88 g, 0.64 mol) in 1500 mL water produced two layers (aqueous pH=7). The THF was removed under vacuum at ≤45° C., causing the product to precipitate as a yellow solid. The slurry was cooled to 15° C., and the product was collected on a fritted Buchner funnel and washed with 3×200 mL water, then dried 24 hours in a vacuum oven at 55° C. to provide 151 g of title compound as a yellow solid, m.p. 155°-158° C. 1H NMR (DMSO-d6) δ7.8 (br s, 2H, NH2), 7.62 (s, 1H), 4.13 (q, 2H), 1.18 (t, 3H). 13C NMR (DMSO-d6) δ173.4, 161.3, 147.9, 114.5, 60.1, 14.3.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
chloroaldehyde
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
88 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].C(OCC)=O.[NH2:19][C:20]([NH2:22])=[S:21].[C:23]([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[NH2:19][C:20]1[S:21][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:23][N:22]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
139 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
103 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
1.35 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
97 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
chloroaldehyde
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The thick solution was stirred another 3 hours at ca. -5° to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
A THF rinse (25 mL)
ADDITION
Type
ADDITION
Details
was added over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of a solution of NaCl (240 g) and conc. HCl (90 mL) in water (960 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C
CUSTOM
Type
CUSTOM
Details
produced two layers (aqueous pH=7)
CUSTOM
Type
CUSTOM
Details
The THF was removed under vacuum at ≤45° C.
CUSTOM
Type
CUSTOM
Details
to precipitate as a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
the product was collected on a fritted Buchner funnel
WASH
Type
WASH
Details
washed with 3×200 mL water
CUSTOM
Type
CUSTOM
Details
dried 24 hours in a vacuum oven at 55° C.
Duration
24 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: CALCULATEDPERCENTYIELD 137%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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